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molecular formula C10H9BrO2 B8633587 Benzyl 2-bromoprop-2-enoate CAS No. 64473-02-5

Benzyl 2-bromoprop-2-enoate

Cat. No. B8633587
M. Wt: 241.08 g/mol
InChI Key: MHYKUEIPBPSGDZ-UHFFFAOYSA-N
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Patent
US08946204B2

Procedure details

A suspension of 2-bromoacrylic acid (25.0 g, 166.66 mmol), benzyl bromide (21.8.0 mL, 183.32 mmol) and K2CO3 (46 g, 333.32 mmol) in acetonitrile (250 mL) was stirred at 80° C. for 3 h until complete consumption of 2-bromoacrylic acid, as evidenced by TLC analysis. The reaction mixture was filtered and concentrated. The obtained crude compound was purified by CC using 5% EtOAc in PE as eluent to afford benzyl 2-bromoacrylate (22 g, 53%) as a yellow liquid (TLC solvent system: 5% EtOAc in PE; Rf: 0.7).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
183.32 mmol
Type
reactant
Reaction Step One
Name
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2](=[CH2:6])[C:3]([OH:5])=[O:4].[CH2:7](Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.C([O-])([O-])=O.[K+].[K+]>C(#N)C>[Br:1][C:2](=[CH2:6])[C:3]([O:5][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:4] |f:2.3.4|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC(C(=O)O)=C
Name
Quantity
183.32 mmol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
46 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(C(=O)O)=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The obtained crude compound
CUSTOM
Type
CUSTOM
Details
was purified by CC

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)OCC1=CC=CC=C1)=C
Measurements
Type Value Analysis
AMOUNT: MASS 22 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 54.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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